molecular formula C22H28N2O4 B5034903 N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

Cat. No. B5034903
M. Wt: 384.5 g/mol
InChI Key: IETMPDFHNLWISS-UHFFFAOYSA-N
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Description

N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been studied for its potential use in scientific research. This compound has been found to have various applications, including its use as a tool for studying the role of endocannabinoid signaling in the brain. It has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide involves its binding to the cannabinoid receptor 1 (CB1 receptor) in the brain. This binding leads to the activation of the endocannabinoid signaling pathway, which plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood regulation.
Biochemical and Physiological Effects:
N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to have various biochemical and physiological effects. This compound has been shown to modulate the release of neurotransmitters in the brain, including dopamine and glutamate. It has also been found to have anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has several advantages for lab experiments. This compound is highly selective for the CB1 receptor, making it a useful tool for studying the endocannabinoid signaling pathway. It is also relatively stable, making it easy to handle and store. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including epilepsy and Parkinson's disease. Another direction is to study its effects on other physiological processes, including pain sensation and appetite regulation. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient and selective analogs.

Synthesis Methods

The synthesis of N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide involves several steps. The first step is the reaction of 4-bromo-N-2-propyn-1-ylbenzamide with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with allyl bromide to yield N-allyl-4-bromo-N-2-propyn-1-ylbenzamide. The final step involves the reaction of N-allyl-4-bromo-N-2-propyn-1-ylbenzamide with 1-(3-methoxypropanoyl)-4-piperidinol in the presence of potassium carbonate to form N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide.

properties

IUPAC Name

4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-13-24(14-5-2)22(26)18-6-8-19(9-7-18)28-20-10-15-23(16-11-20)21(25)12-17-27-3/h1,5-9,20H,2,10-17H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMPDFHNLWISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N(CC=C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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